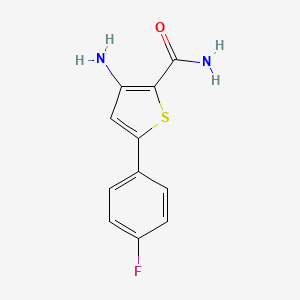

3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide is a chemical compound with the molecular formula C11H9FN2OS and a molecular weight of 236.27 g/mol . This compound is known for its unique structure, which includes a thiophene ring substituted with an amino group, a fluorophenyl group, and a carboxamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide . These factors can include pH, temperature, presence of other molecules, and cellular environment. Understanding these influences is crucial for optimizing the use of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide typically involves the reaction of 4-fluorobenzoyl chloride with thiophene-2-carboxamide in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxamide group can be reduced to form amine derivatives.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.

Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide: Similar structure but with a chlorine atom instead of fluorine.

3-Amino-5-(4-bromophenyl)thiophene-2-carboxamide: Similar structure but with a bromine atom instead of fluorine.

3-Amino-5-(4-methylphenyl)thiophene-2-carboxamide: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide imparts unique chemical properties, such as increased electronegativity and potential for forming strong hydrogen bonds. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its analogs .

Biological Activity

3-Amino-5-(4-fluorophenyl)thiophene-2-carboxamide is an organic compound notable for its diverse biological activities, particularly in the context of drug development and therapeutic applications. This article explores its biological activity, synthesis, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiophene ring, an amino group, and a carboxamide functional group, with a molecular formula of C11H10F1N1O1S1 and a molecular weight of approximately 236.26 g/mol. The presence of the fluorinated phenyl group significantly influences its biological activity and chemical properties, making it a candidate for several pharmacological applications .

Synthesis

The synthesis of this compound typically involves a multi-step chemical process. The compound is used as an intermediate in the synthesis of Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor used in treating type 2 diabetes mellitus. The synthetic pathway generally includes the following steps:

- Formation of the Thiophene Ring : Starting from appropriate precursors, a thiophene ring is constructed.

- Introduction of Functional Groups : The amino and carboxamide groups are introduced through specific reactions that allow for selective functionalization.

- Fluorination : The introduction of the fluorinated phenyl group is achieved via electrophilic aromatic substitution methods.

Biological Activity

This compound exhibits significant biological activities, including:

- Antidiabetic Activity : As a precursor to Canagliflozin, it plays a crucial role in managing blood glucose levels by promoting renal glucose excretion .

- Anti-inflammatory Properties : Thiophene derivatives have shown potential as inhibitors of COX and LOX enzymes, which are critical in inflammatory pathways. For instance, related compounds have demonstrated IC50 values indicating effective inhibition of these enzymes .

- Anticancer Activity : Some studies suggest that thiophene-based compounds can inhibit angiogenesis and modulate P-glycoprotein activity, which is vital in cancer treatment due to its role in drug resistance .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| This compound | Contains a thiophene ring and fluorinated phenyl group | Exhibits dual inhibition of angiogenesis and P-glycoprotein |

| 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide | Contains benzo[d][1,3]dioxole substituent | Overcomes chemoresistance via different mechanisms |

| 5-(4-Methylphenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid | Sulfonamide derivative with methyl substitutions | Different biological activity profile compared to 3-amino derivative |

Case Studies

- SGLT2 Inhibition : Research has demonstrated that Canagliflozin effectively lowers blood sugar levels in diabetic patients through mechanisms involving the inhibition of glucose reabsorption in the kidneys. The role of this compound as a precursor highlights its importance in this therapeutic pathway .

- Anti-inflammatory Mechanisms : In vitro studies have shown that thiophene derivatives can reduce pro-inflammatory cytokines such as TNF-α and IL-6 when tested on macrophage cell lines. This suggests that compounds like this compound could be developed into anti-inflammatory agents .

Properties

IUPAC Name |

3-amino-5-(4-fluorophenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUAXQODZDRLMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.